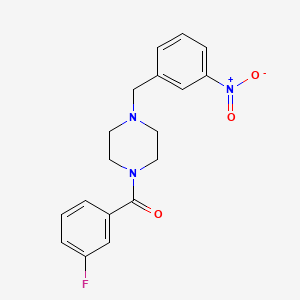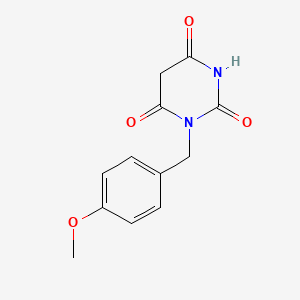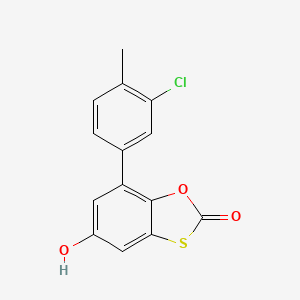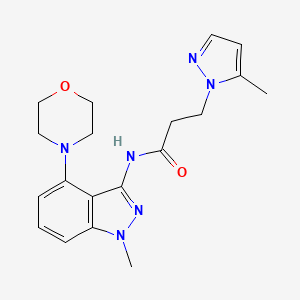![molecular formula C21H19NO3S3 B5584918 3-{[3-(ethylthio)-2-thienyl]thio}-3-(3-nitrophenyl)-1-phenyl-1-propanone](/img/structure/B5584918.png)
3-{[3-(ethylthio)-2-thienyl]thio}-3-(3-nitrophenyl)-1-phenyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thienyl and nitrophenyl compounds often involves strategic functionalization to incorporate various substituents, enhancing desired properties. For example, Výprachtický et al. (2017) detailed the synthesis of new copolymers incorporating thiophene units with electron-withdrawing groups, utilizing Suzuki coupling reactions for polymer synthesis (Výprachtický et al., 2017). Similar methodologies could be adapted for synthesizing the target compound, highlighting the importance of selective bromination, coupling reactions, and the use of ethylthio substituents.
Molecular Structure Analysis
The molecular structure of thienyl and nitrophenyl compounds plays a crucial role in their properties and applications. Asiri et al. (2011) analyzed the structure of a related thienyl nitrophenyl compound through spectroscopic techniques, providing insights into its geometric configuration (Asiri et al., 2011). Such studies are essential for understanding the molecular conformation and electronic distribution, influencing the compound's reactivity and interaction with light.
Chemical Reactions and Properties
The reactivity of thienyl and nitrophenyl compounds towards various chemical reactions, including electropolymerization and cycloaddition, has been explored to develop materials with novel properties. For instance, the electropolymerization of thienyl compounds to form conjugated polymers with specific electrochromic properties was demonstrated by Shao et al. (2017) (Shao et al., 2017). These reactions are pivotal for tailoring the electronic and optical properties of the resulting materials.
Physical Properties Analysis
The physical properties, including the photophysical and electrochemical behavior of thienyl and nitrophenyl derivatives, are crucial for their application in electronic devices. The study by Výprachtický et al. (2017) revealed significant insights into the photophysical and electroluminescent properties of thienyl copolymers, indicating their potential use in light-emitting diodes (Výprachtický et al., 2017).
Chemical Properties Analysis
Understanding the chemical properties, including stability and reactivity under various conditions, is essential for the application of thienyl and nitrophenyl compounds. For example, the reactivity of these compounds in polymerization reactions can lead to materials with desirable electronic and optical properties, as demonstrated in the synthesis and application of related polymers (Shao et al., 2017).
properties
IUPAC Name |
3-(3-ethylsulfanylthiophen-2-yl)sulfanyl-3-(3-nitrophenyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S3/c1-2-26-19-11-12-27-21(19)28-20(14-18(23)15-7-4-3-5-8-15)16-9-6-10-17(13-16)22(24)25/h3-13,20H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTAIGXUMRHIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(SC=C1)SC(CC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chlorobenzyl)sulfinyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5584855.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5584864.png)
![methyl 3-{[(3-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5584867.png)

![rel-(3aS,6aS)-1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5584886.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-morpholinecarboxamide](/img/structure/B5584895.png)
![N,3,5,7-tetramethyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B5584901.png)
![N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5584906.png)
![1-(4-isopropylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5584919.png)

![3-(trifluoromethyl)-5H-[1,2,4]triazolo[3',4':2,3][1,3,4]thiadiazino[5,6-b]quinoxaline](/img/structure/B5584934.png)